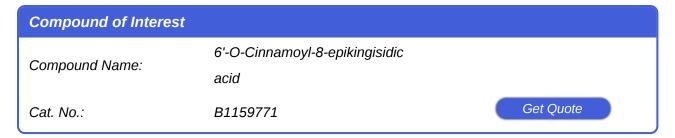


6'-O-Cinnamoyl-8-epikingisidic acid: A Technical Guide for Researchers

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CAS Number: 1403984-03-1

This technical guide provides a comprehensive overview of 6'-O-Cinnamoyl-8-epikingisidic acid, a secoiridoid constituent isolated from the dried fruits of Ligustrum lucidum Ait.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product. While direct biological data for this specific compound is not yet available in published literature, this guide summarizes its known properties and explores the well-documented biological activities of structurally related secoiridoids from the same plant source. Detailed experimental protocols for evaluating these potential activities are also provided to facilitate future research.

Physicochemical Properties

6'-O-Cinnamoyl-8-epikingisidic acid is a secoiridoid with the molecular formula C25H28O12 and a molecular weight of 520.48.[1] Its structure was elucidated through spectral and chemical data.[2]



| Property | Value | Reference |
|-------------------|----------------------------------------|-----------|
| CAS Number | 1403984-03-1 | [1] |
| Molecular Formula | C25H28O12 | [1] |
| Molecular Weight | 520.48 | [1] |
| Source | Dried fruits of Ligustrum lucidum Ait. | [1][2] |
| Compound Class | Secoiridoid | [1][2] |

Potential Biological Activities of Related Secoiridoids from Ligustrum lucidum

While 6'-O-Cinnamoyl-8-epikingisidic acid has not yet been the subject of published biological studies, numerous other secoiridoids isolated from Ligustrum lucidum have demonstrated a range of significant pharmacological effects. This suggests that 6'-O-Cinnamoyl-8-epikingisidic acid may possess similar activities. The known biological activities of related secoiridoids from this plant include:

- Anti-inflammatory Activity: Secoiridoids from Phillyrea latifolia L., a plant from the same family (Oleaceae), have been shown to exert inhibitory actions on enzymes of the arachidonate cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3][4]
 Specifically, oleuropeoside and ligustroside showed significant effects on prostaglandin E2 (PGE2) release.[4]
- Antiviral Activity: Several secoiridoid glycosides from Ligustrum lucidum have been evaluated for their antiviral properties. Notably, some compounds exhibited activity against the influenza A virus.[5]
- Osteogenic Activity: Certain secoiridoids from Ligustrum lucidum have been found to promote the proliferation of pre-osteoblastic MC3T3-E1 cells, indicating potential applications in bone regeneration and the treatment of osteoporosis.
- Antioxidant Activity: The antioxidant properties of various compounds from Ligustrum lucidum have been reported.



• Immunomodulatory Effects: Extracts of Ligustrum lucidum containing secoiridoids have been shown to possess immunomodulatory properties.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of **6'-O-Cinnamoyl-8-epikingisidic acid**, based on established protocols for similar compounds.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay evaluates the potential of a test compound to inhibit the production of the proinflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Compound Treatment: Pre-treat the cells with various concentrations of 6'-O-Cinnamoyl-8-epikingisidic acid for 1 hour. A vehicle control (e.g., DMSO) should be included.
- LPS Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours. An unstimulated control group should also be included.
- Sample Collection: After incubation, collect the cell culture supernatant from each well.
- Griess Reaction: In a new 96-well plate, mix the collected supernatant with Griess reagent.
- Quantification: Measure the absorbance at 540 nm using a microplate reader. The
 concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard
 curve.

Antiviral Assay: Plaque Reduction Assay



This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Virus and Cell Line: Influenza A virus and Madin-Darby Canine Kidney (MDCK) cells.

Protocol:

- Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
- Virus Infection: Infect the cell monolayer with a known titer of influenza A virus for 1 hour at 37°C.
- Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a
 medium containing various concentrations of 6'-O-Cinnamoyl-8-epikingisidic acid and lowmelting-point agarose.
- Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plagues are visible.
- Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet.
- Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control.

Osteogenic Activity Assay: Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells

This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation.

Cell Line: MC3T3-E1 pre-osteoblastic cell line.

Protocol:

- Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 6.0 × 10⁴ cells/mL.[6]
- Induction of Differentiation: Culture the cells in an osteogenic induction medium containing ascorbic acid and β-glycerophosphate. Treat the cells with various concentrations of 6'-O-Cinnamoyl-8-epikingisidic acid.



- Cell Lysis: After a specified incubation period (e.g., 7 or 14 days), wash the cells with PBS
 and lyse them with a suitable lysis buffer (e.g., RIPA buffer).[7]
- ALP Activity Measurement: Add p-nitrophenyl phosphate (pNPP) solution to the cell lysate.
 The conversion of pNPP to p-nitrophenol by ALP results in a yellow color.
- Quantification: Measure the absorbance at 405 nm using a microplate reader. The ALP activity is normalized to the total protein content of the cell lysate.[8]

Osteogenic Activity Assay: Alizarin Red S Staining for Mineralization

This assay is used to visualize and quantify the deposition of calcium, a late marker of osteoblast differentiation and mineralization.

Cell Line: MC3T3-E1 pre-osteoblastic cell line.

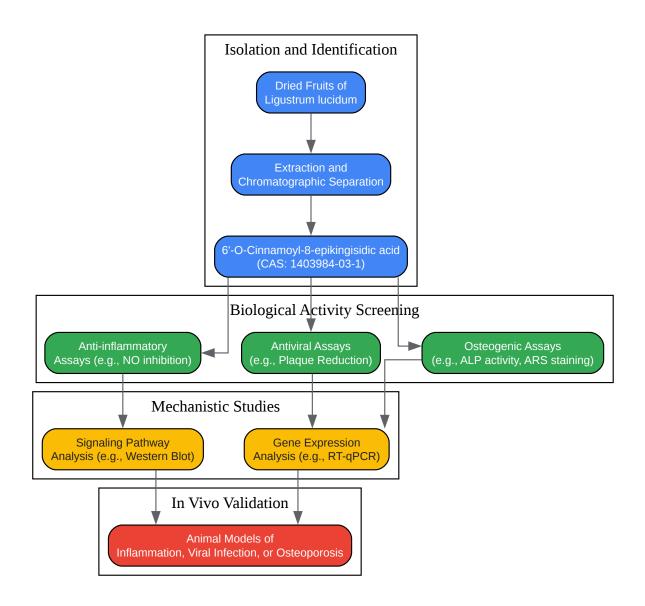
Protocol:

- Cell Culture and Treatment: Culture MC3T3-E1 cells in osteogenic induction medium with or without the test compound for an extended period (e.g., 14 or 21 days).[7]
- Fixation: Fix the cells with 4% paraformaldehyde.
- Staining: Stain the fixed cells with Alizarin Red S solution, which binds to calcium deposits.
- Visualization: Observe the formation of red-orange mineralized nodules under a microscope.
- Quantification (Optional): To quantify the mineralization, the stain can be eluted with a solution of cetylpyridinium chloride and the absorbance measured at 562 nm.

Visualizations

The following diagrams illustrate a potential experimental workflow for the investigation of **6'-O-Cinnamoyl-8-epikingisidic acid** and a hypothetical signaling pathway that may be modulated by this class of compounds.

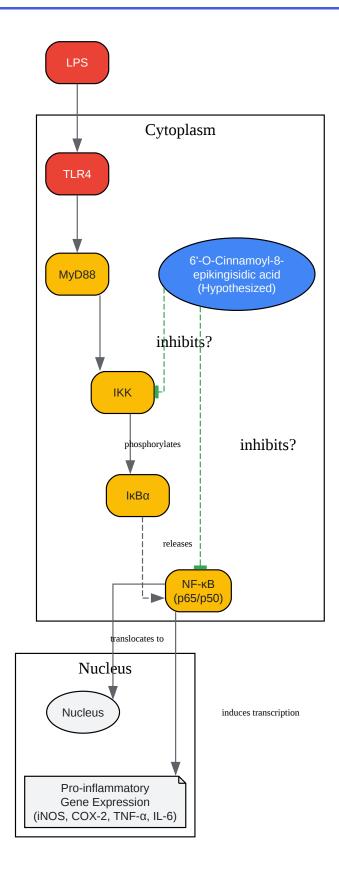




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Caption: Proposed workflow for the investigation of 6'-O-Cinnamoyl-8-epikingisidic acid.





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Caption: Hypothesized modulation of the NF-kB signaling pathway by **6'-O-Cinnamoyl-8-epikingisidic acid**.

Conclusion

6'-O-Cinnamoyl-8-epikingisidic acid represents an intriguing natural product with potential for further pharmacological investigation. While direct biological data is currently lacking, the known activities of other secoiridoids from Ligustrum lucidum provide a strong rationale for exploring its anti-inflammatory, antiviral, and osteogenic properties. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate the therapeutic potential of this compound. Further studies are warranted to elucidate the specific biological functions and mechanisms of action of **6'-O-Cinnamoyl-8-epikingisidic acid**, which may lead to the development of novel therapeutic agents.

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